molecular formula C7H13N3O B13788963 (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone

(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone

Cat. No.: B13788963
M. Wt: 155.20 g/mol
InChI Key: WEUUZLZQSOOIKY-UHFFFAOYSA-N
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Description

(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and diazo functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are employed to achieve high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts under mild to moderate conditions, often requiring specific catalysts to achieve the desired transformations. Solvents like dichloromethane and THF are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones, while reduction can produce amines .

Scientific Research Applications

(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone apart is its unique combination of amino and diazo groups, which provides distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

6-amino-1-diazo-4-methylhexan-2-one

InChI

InChI=1S/C7H13N3O/c1-6(2-3-8)4-7(11)5-10-9/h5-6H,2-4,8H2,1H3

InChI Key

WEUUZLZQSOOIKY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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